molecular formula C30H31F3N8O B1684640 Bafetinib CAS No. 859212-16-1

Bafetinib

Cat. No.: B1684640
CAS No.: 859212-16-1
M. Wt: 576.6 g/mol
InChI Key: ZGBAJMQHJDFTQJ-DEOSSOPVSA-N
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Description

Bafetinib, also known as NS-187 or INNO-406, is an experimental cancer drug developed by Nippon Shinyaku and licensed to CytRx. It is a potent and selective dual inhibitor of the tyrosine kinases Lyn and Bcr-Abl. This compound was created to address the emerging resistance to imatinib, the first Bcr-Abl tyrosine-kinase inhibitor, and has shown efficacy against various point mutations in the Bcr-Abl kinase .

Mechanism of Action

Target of Action

Bafetinib, also known as NS-187 or INNO-406, is a potent inhibitor of the Lyn and Bcr-Abl kinases . These kinases play a crucial role in the proliferation and survival of certain cancer cells, particularly in chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .

Mode of Action

This compound interacts with its targets, the Lyn and Bcr-Abl kinases, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

This compound primarily affects the BCR-ABL signaling pathway, which is crucial for the survival and proliferation of leukemia cells . By inhibiting the Bcr-Abl kinase, this compound disrupts this pathway, leading to apoptosis, or programmed cell death . Additionally, this compound has been found to suppress the transcription of PD-L1 through the transcription factor c-Myc, suggesting potential applications in immunotherapy .

Pharmacokinetics

It’s known that the efficacy of this compound can be influenced by various factors, including the presence of certain mutations in the bcr-abl kinase .

Result of Action

The primary molecular effect of this compound is the inhibition of the Lyn and Bcr-Abl kinases, leading to disruption of the signaling pathways they are involved in . On a cellular level, this results in decreased proliferation of cancer cells and increased apoptosis . Additionally, this compound has been found to suppress the transcription of PD-L1, a protein that plays a key role in immune evasion by cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the Bcr-Abl kinase can affect the drug’s efficacy . Additionally, the drug’s action can be influenced by the specific cellular environment, including the expression levels of its target kinases and other proteins involved in the same signaling pathways .

Preparation Methods

Bafetinib is synthesized through a series of chemical reactions that involve the introduction of various functional groups to enhance its efficacy and solubility. The synthetic route includes the following steps:

    Formation of the core structure: The core structure of this compound is formed by reacting 4-methyl-3-(4-pyrimidin-5-ylpyrimidin-2-yl)aniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the corresponding amide.

    Introduction of the pyrrolidine ring: The amide is then reacted with (3S)-3-(dimethylamino)pyrrolidine in the presence of a coupling agent to introduce the pyrrolidine ring.

    Final modifications: The final product is purified and characterized to ensure its purity and efficacy

Chemical Reactions Analysis

Bafetinib undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Bafetinib is compared with other tyrosine kinase inhibitors such as imatinib, dasatinib, nilotinib, and bosutinib. While imatinib was the first Bcr-Abl tyrosine kinase inhibitor, this compound was developed to address the resistance that emerged with imatinib treatment. This compound has shown efficacy against various point mutations in the Bcr-Abl kinase, with fewer adverse effects and a narrower kinase spectrum, targeting only Lyn and Bcr-Abl .

Similar compounds include:

This compound’s unique combination of potency, selectivity, and reduced adverse effects makes it a promising candidate for the treatment of cancers resistant to other tyrosine kinase inhibitors.

Properties

IUPAC Name

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N8O/c1-19-4-7-23(13-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)37-28(42)20-5-6-21(25(12-20)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBAJMQHJDFTQJ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001006512
Record name Bafetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859212-16-1
Record name Bafetinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859212-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bafetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859212161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bafetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bafetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAFETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVW4Z03I9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Bafetinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Bafetinib?

A: this compound is a tyrosine kinase inhibitor that primarily targets Bcr-Abl, Lyn, and Fyn kinases [, , , ]. It binds to these kinases and inhibits their activity, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and other cellular processes.

Q2: How does this compound's inhibition of Lyn kinase affect cancer cells?

A2: this compound's inhibition of Lyn kinase has been shown to have various effects on cancer cells, including:

  • Reduced proliferation and survival: Studies in melanoma cells have shown that inhibiting Lyn with this compound reduces cell proliferation, migration, and invasiveness []. This is partially attributed to the inhibition of apoptosis and autophagy via the PI3K/Akt pathway.
  • Suppressed metastasis: In breast cancer models, this compound was found to reduce Claudin-2 expression, a protein associated with enhanced liver metastasis []. This suggests a potential role for this compound in suppressing breast cancer metastasis to the liver.

Q3: Does this compound affect the immune system?

A: Research suggests that this compound can impact the immune system, specifically by modulating the activity of plasmacytoid dendritic cells (pDCs) []. Inhibiting Fyn and Lyn kinases with this compound significantly reduced IFN-I and pro-inflammatory cytokine production in pDCs following TLR stimulation. This suggests a potential application for this compound in modulating pDC responses in autoimmune diseases.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research abstracts do not explicitly state the molecular formula and weight of this compound, this information can be readily found in chemical databases and resources.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not contain details on the spectroscopic characterization of this compound.

A5: The provided research abstracts primarily focus on this compound's biological activity and clinical applications, with limited information on its material properties, catalytic activity, or computational modeling.

Q6: How do structural modifications of this compound impact its activity against Bcr-Abl?

A: this compound was rationally designed based on the structure of Imatinib, with modifications to enhance binding and potency against Bcr-Abl kinase []. While specific details on the SAR of this compound are not provided in the abstracts, it is known to be more potent than Imatinib against a range of Bcr-Abl mutants, except for the T315I mutation [, , ].

A6: The provided research abstracts focus on the preclinical and clinical aspects of this compound, with limited information on its formulation, stability, regulatory aspects, environmental impact, or related topics.

Q7: What is the bioavailability of this compound?

A: While specific bioavailability data is not provided, the research indicates that this compound is orally active [, , ]. Peak concentrations achieved with a 240mg twice-daily dose were found to be lower than those needed for optimal in vitro activity, prompting investigation of higher doses [].

Q8: Does this compound cross the blood-brain barrier?

A: Yes, this compound has been shown to cross the blood-brain barrier, reaching concentrations sufficient to suppress Bcr-Abl-positive cells []. This characteristic makes it a potential therapeutic candidate for treating brain tumors.

Q9: What is the in vitro activity of this compound against Bcr-Abl positive leukemia cells?

A: this compound demonstrates potent in vitro activity against Bcr-Abl positive leukemia cells, being 25- to 55-fold more potent than Imatinib []. It effectively inhibits the growth of most Bcr-Abl mutants, with the notable exception of the T315I mutation.

Q10: What is the in vivo efficacy of this compound in preclinical models of glioblastoma multiforme?

A: Preclinical studies using mouse models have demonstrated that this compound inhibits the growth of glioblastoma multiforme [, ]. The research suggests that targeting Lyn and Fyn kinase pathways with this compound holds therapeutic potential for this aggressive brain tumor.

Q11: Has this compound been tested in clinical trials for chronic lymphocytic leukemia (CLL)?

A: Yes, a pilot phase II clinical trial investigated this compound in patients with relapsed or refractory CLL []. While no objective responses were observed based on IWCLL 2008 criteria, partial nodal responses were seen in a subset of patients. The study also highlighted the need for higher doses to achieve therapeutic concentrations.

Q12: Is resistance to this compound a concern?

A: Similar to other tyrosine kinase inhibitors, resistance to this compound is a potential concern. While it is effective against many Bcr-Abl mutations that confer resistance to Imatinib, it is ineffective against the T315I mutation [, , ]. This highlights the need for continuous monitoring and alternative therapeutic strategies for patients who develop resistance.

Q13: What are the common adverse events associated with this compound?

A: Clinical trials investigating this compound have reported generally mild to moderate adverse events [, ]. The most common side effects include fatigue, nausea, and elevated liver enzymes. Notably, one patient with Parkinson's disease experienced symptom worsening, warranting further investigation.

A13: The provided research abstracts primarily focus on this compound's mechanism of action, preclinical efficacy, and clinical trial results. They do not provide detailed information on drug delivery, biomarkers, or analytical techniques specific to this compound.

A13: The provided research abstracts do not cover these specific aspects of this compound in detail.

Q14: Are there alternative treatments for Bcr-Abl positive leukemia?

A14: Yes, several other tyrosine kinase inhibitors have been developed and approved for treating Bcr-Abl positive leukemia. These include:

  • Second-generation TKIs: Dasatinib, Nilotinib, and Bosutinib are second-generation TKIs that are more potent than Imatinib and effective against some Imatinib-resistant mutations [, , , ].
  • Third-generation TKIs: Ponatinib is a third-generation TKI specifically designed to overcome the T315I mutation, which confers resistance to most other TKIs [, , ].

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